molecular formula C16H20ClN3OS B2629742 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897471-80-6

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2629742
CAS No.: 897471-80-6
M. Wt: 337.87
InChI Key: LRLURLCMZHCHSB-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pentanone chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .

Biochemical Analysis

Biochemical Properties

The compound 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one interacts with various enzymes and proteins in biochemical reactions . It has been found to have significant anti-inflammatory and analgesic activities . The anti-inflammatory activity is mediated chiefly through inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Cellular Effects

The compound influences cell function by mediating inflammation and pain . It impacts cell signaling pathways, gene expression, and cellular metabolism . It is believed to inhibit COX-2, an enzyme induced at the sites of inflammation throughout the body .

Molecular Mechanism

The molecular mechanism of action of 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the cyclo-oxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .

Temporal Effects in Laboratory Settings

It has been observed that some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Metabolic Pathways

The compound is involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . It interacts with enzymes such as COX-1 and COX-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal activities.

    Medicine: Investigated for its antipsychotic properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and piperazine-containing molecules, such as:

Uniqueness

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLURLCMZHCHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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